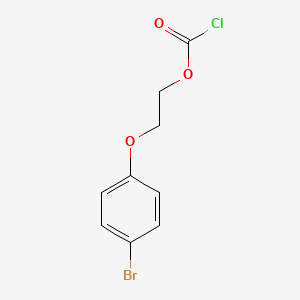

2-(4-bromophenoxy)ethyl carbonochloridate

Descripción

2-(4-Bromophenoxy)ethyl carbonochloridate is a specialized organochlorine compound featuring a bromophenoxy ethyl group linked to a carbonochloridate (chloroformate) moiety. This structure confers reactivity typical of chloroformates, such as participation in nucleophilic acyl substitution reactions, while the bromophenoxy group enhances steric and electronic effects. The compound is primarily utilized in synthetic chemistry for the preparation of carbamates and carbonates, as demonstrated in the synthesis of Hedgehog pathway inhibitors (e.g., carbamates [5] and [6] via substitution reactions) . Its synthesis involves aromatic substitution of intermediates like [49] with ethyl carbonochloridate, yielding carbamate precursors in moderate to high yields (66–71%) .

Propiedades

IUPAC Name |

2-(4-bromophenoxy)ethyl carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c10-7-1-3-8(4-2-7)13-5-6-14-9(11)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUNBFKAPWLQCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCOC(=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.51 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)ethyl carbonochloridate typically involves the reaction of 4-bromophenol with ethylene carbonate in the presence of a base to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with phosgene or a phosgene equivalent to yield 2-(4-bromophenoxy)ethyl carbonochloridate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-bromophenoxy)ethyl carbonochloridate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonochloridate group is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water to form 2-(4-bromophenoxy)ethanol and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

Hydrolysis Products: The primary products of hydrolysis are 2-(4-bromophenoxy)ethanol and hydrochloric acid.

Aplicaciones Científicas De Investigación

2-(4-bromophenoxy)ethyl carbonochloridate is utilized in several scientific research applications, including:

Biology: The compound can be used in the modification of biomolecules for various biological studies.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-bromophenoxy)ethyl carbonochloridate involves the reactivity of the carbonochloridate group. This group can react with nucleophiles to form covalent bonds, making it useful in various chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparación Con Compuestos Similares

(4-Bromo-2,6-dimethylphenyl) Carbonochloridate

Structure: This compound (CAS: 203175-69-3) substitutes the ethyl group in 2-(4-bromophenoxy)ethyl carbonochloridate with a dimethyl-substituted bromophenyl ring. Molecular Formula: C₉H₈BrClO₂ vs. C₉H₈BrClO₃ (target compound).

Ethyl Carbonochloridate (Ethyl Chloroformate)

Structure: A simpler analog lacking the bromophenoxy group (C₃H₅ClO₂). Physical Properties:

- Density: 1.14 g/cm³ (vs. unavailable data for the target compound).

- Boiling Point: 95°C (vs. likely higher for the bromophenoxy derivative due to increased molecular weight). Reactivity: Hydrolyzes to release HCl, ethanol, and CO₂; reacts with amines/alcohols to form carbamates/carbonates. The bromophenoxy group in the target compound may stabilize intermediates or alter solubility . Applications: Widely used in derivatization for chromatography and as a pharmaceutical building block, whereas the target compound’s bromophenoxy group may tailor it for specific drug intermediates .

Comparison with Bromophenyl-Containing Esters and Amines

(4-Bromophenyl)methyl 2-(4-Chlorophenoxy)acetate

Structure: Combines bromophenyl and chlorophenoxy groups via an acetate ester (C₁₅H₁₂BrClO₃). Molecular Weight: 357.61 g/mol vs. ~277.5 g/mol (estimated for the target compound). Reactivity: The acetate ester is less electrophilic than the carbonochloridate, limiting its utility in carbamate synthesis. However, it may serve as a precursor in hydrolysis or transesterification reactions .

[2-(4-Bromophenoxy)ethyl]amine Hydrochloride

Structure: Replaces the carbonochloridate group with an amine (C₈H₁₀BrNO·HCl). Reactivity: The amine functionality enables participation in Schiff base or alkylation reactions, contrasting with the chloroformate’s acylating properties. This compound’s safety data highlight its use in industrial research, though specific synthetic applications are unclear .

Data Table: Key Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.